ent-Frovatriptan

Overview

Description

Synthesis Analysis

The synthesis of Frovatriptan involves a five-step procedure starting from cyclohexane-1,4-dione, including carbonyl protection, reductive amination, Fischer indole-carbazole cyclization, optical resolution with L-pyroglutamic acid as a chiral resolution agent, and salification to yield the target compound. This process has been optimized for industrial production, yielding a product with higher purity and an overall yield of 9.7% with 99.0% enantiomeric excess (ee) (Gang, 2011). Additionally, a chemoenzymatic asymmetric synthesis route has been developed, using lipases and oxidoreductases for the production of enantiopure synthetic intermediates under environmentally friendly conditions (Busto et al., 2013).

Molecular Structure Analysis

Computational evaluations have investigated the molecular stability, reactive sites, and global reactivity descriptors of the Frovatriptan molecule. These studies utilize density functional theory and molecular docking approaches to predict the minimum energy structure and analyze charge delocalization for stability, identifying active regions for chemical reactions (Chaudhary et al., 2020).

Chemical Reactions and Properties

Frovatriptan's interaction with acetic and succinic acids has been studied, yielding salts that form three-dimensional hydrogen-bonded structures. These interactions offer insights into the drug's noncovalent aggregation and interaction patterns, which could influence its pharmacological properties (Ravikumar et al., 2013).

Physical Properties Analysis

Although specific details on the physical properties of ent-Frovatriptan are not provided in the available literature, studies on Frovatriptan reveal its long half-life and bioavailability factors. Frovatriptan's pharmacokinetic profile, including its half-life and bioavailability, is crucial for understanding its duration of action and efficiency in treating migraines (Negro et al., 2011).

Chemical Properties Analysis

The chemical properties of Frovatriptan, including its efficacy and tolerability as a triptan drug, have been extensively studied. Its high affinity for 5-HT1B/1D receptors and unique pharmacokinetics, such as a long half-life and multiple metabolic pathways, distinguish it from other triptans. These properties contribute to its effectiveness in treating migraine with a low incidence of side effects (Allais et al., 2014).

Scientific Research Applications

Pharmacological Mechanism and Efficacy

Frovatriptan, a serotonin 5-HT(1B) and 5-HT(1D) receptor agonist, is primarily used in the acute treatment of migraine attacks. It inhibits vasodilation in intracranial and extracerebral arteries, potentially exerting anti-inflammatory and pain-inhibiting effects. Studies have shown that frovatriptan is functionally selective for these receptors in human basilar arteries, suggesting a low cardiovascular risk profile. Its long elimination half-life (about 26 hours) is associated with a sustained treatment effect. Clinical trials have demonstrated its efficacy in reducing moderate to severe migraine attacks (Sanford, 2012).

Application in Menstrual Migraine

Frovatriptan has been effective in managing menstrual migraines. Clinical trials showed a significant reduction in the incidence of menstrual migraine in subjects taking frovatriptan. It's posited that its cerebroselective action minimizes peripheral effects, making it well-suited for patients with prolonged migraines or those who experience migraine recurrence (Balbisi, 2006).

Pharmacokinetics and Safety

Frovatriptan has been characterized by its long half-life and low incidence of migraine recurrence. Its safety and tolerability profile make it a viable option for the acute treatment of migraine, with or without aura. Notably, it does not significantly alter cytochrome P450 (CYP450) isoenzymes, indicating minimal effects on the metabolism of other drugs. This aspect is particularly relevant for patients on multiple medications or those with specific metabolic concerns (Elkind & MacGregor, 2008).

Alternative Delivery Systems

Research has also explored alternative delivery systems for frovatriptan, such as sublingual tablets. These alternatives aim to enhance bioavailability and quicken the onset of action, potentially increasing the efficacy of frovatriptan in treating acute migraine attacks. This avenue of research holds promise for patients seeking faster relief from migraine symptoms (Verma et al., 2014).

Mechanism of Action

Target of Action

Ent-Frovatriptan primarily targets the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin receptor family and play a crucial role in the pathophysiology of migraines .

Mode of Action

This compound acts as a selective agonist for the 5-HT1B and 5-HT1D receptors . By binding to these receptors, it inhibits the excessive dilation of extracerebral and intracranial arteries, a process believed to be involved in the onset of migraines . It’s important to note that Frovatriptan has no significant effects on GABA A mediated channel activity and has no significant affinity for benzodiazepine binding sites .

Biochemical Pathways

It is believed to inhibit the dilation of arteries and veins that supply blood to the head . This vasoconstriction is thought to alleviate the symptoms of migraines .

Pharmacokinetics

The pharmacokinetics of this compound involve several key aspects:

- Absorption : The absolute bioavailability of an oral dose of Frovatriptan 2.5 mg in healthy subjects is about 20% in males and 30% in females .

- Distribution : Frovatriptan distributes into erythrocytes, with binding reversible and time-dependent .

- Metabolism : Frovatriptan is metabolized by multiple enzymes, with the major enzyme being MAO-A .

- Excretion : Following administration of a single oral dose of radiolabeled Frovatriptan 2.5 mg to healthy subjects, 32% of the dose was recovered in urine and 62% in feces .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the constriction of blood vessels in the brain, which helps to alleviate the symptoms of migraines . It’s also been found that most triptans, including Frovatriptan, can inhibit the uptake of the H+/OC antiporter substrate, with Frovatriptan emerging as a strong inhibitor .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of Frovatriptan was found to be higher in females compared to males . Additionally, the mean AUC of Frovatriptan was 1.5- to 2-fold higher in healthy elderly subjects (age 65 – 77 years) compared to healthy younger subjects (age 21 - 37 years) . These findings suggest that factors such as sex and age can influence the pharmacokinetics and thus the action of Frovatriptan.

Safety and Hazards

Frovatriptan is generally well tolerated in short-term clinical trials and when used over the longer term . The most frequent treatment-emergent adverse events occurring at a frequency ≥1% higher in Frovatriptan than placebo recipients were dizziness, fatigue, headache, paraesthesia, flushing, skeletal pain, hot or cold sensation, dry mouth, chest pain, and dyspepsia .

properties

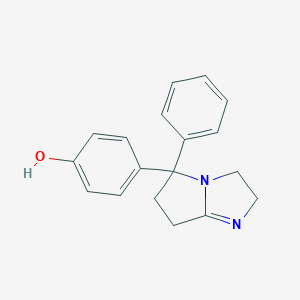

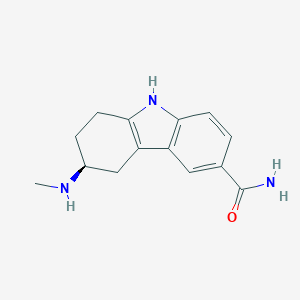

IUPAC Name |

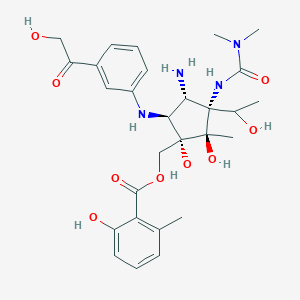

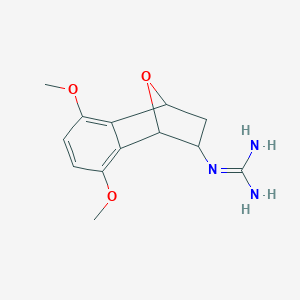

(6S)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSQPHWEGNHMSK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20422821 | |

| Record name | ent-Frovatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158930-18-8 | |

| Record name | (S)-Frovatriptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158930-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ent-Frovatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

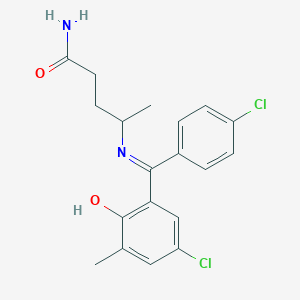

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide](/img/structure/B25249.png)